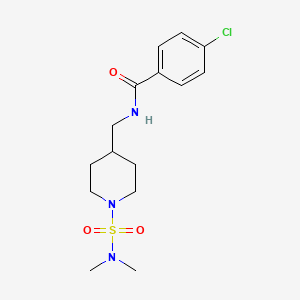

4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide

Description

4-Chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative featuring a piperidine core substituted with a dimethylsulfamoyl group at the 1-position and a 4-chlorobenzamide moiety attached via a methylene bridge. This compound is structurally related to pharmacologically active piperidine derivatives, which are prevalent in drug discovery due to their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name |

4-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)11-17-15(20)13-3-5-14(16)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYTYKDWYVHFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

Core Structural Disconnections

The target molecule decomposes into three synthons (Figure 1):

- 4-Chlorobenzoyl unit : Introduced via late-stage amide coupling

- N,N-Dimethylsulfamoyl-piperidine : Built through sulfonylation of piperidine intermediates

- Methylene linker : Installed via reductive amination or nucleophilic substitution

Retrosynthetic analysis prioritizes piperidine ring formation first, followed by sulfamoyl group incorporation and final benzamide coupling.

Detailed Preparation Methods

Intermediate Synthesis: tert-Butyl 4-Oxo-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate

Procedure ( General Protocol-VII):

- Spirocyclic ketone formation :

- Reactant: tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (35.0 g, 129.15 mmol)

- Oxidizing agent: Pyridinium dichromate (PDC, 72.84 g, 193.72 mmol)

- Solvent: Dichloromethane (DCM, 350 mL)

- Conditions: 25°C, 16 h stirring

- Workup: Filtration through Celite®, HCl wash (5%, 100 mL), DCM extraction

- Yield: 23 g (66%) white solid

- Characterization: MS (ESI) m/z 270.2 [M+H]+

Mechanistic Insight :

PDC-mediated oxidation converts the secondary alcohol to ketone while preserving the spirocyclic framework. Excess PDC ensures complete conversion, while acidic workup removes chromium byproducts.

Sulfamoyl Group Installation

Direct Sulfonylation ( Scheme 2):

Reagents :

- Amine precursor: tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

- Sulfonylating agent: N,N-Dimethylsulfamoyl chloride (1.5 eq)

- Base: Triethylamine (4 eq)

- Solvent: DCM (5 volumes)

Conditions :

- Temperature: 0°C → 25°C (2 h gradual warming)

- Monitoring: TLC (Rf 0.3 in EtOAc/hexane 1:1), LCMS ([M+H]+ 316.1)

Purification :

- Combiflash chromatography (SiO₂, 30% EtOAc/hexane)

- Yield: 78%

Critical Parameter : Strict temperature control during sulfonylation prevents N-over-sulfonylation.

Final Amide Coupling

HATU-Mediated Method ( General Procedure-III):

| Parameter | Value |

|---|---|

| Carboxylic acid | 4-Chlorobenzoic acid (1.0 eq) |

| Amine | Sulfamoyl-piperidine (1.2 eq) |

| Coupling reagent | HATU (1.5 eq) |

| Base | DIPEA (3.0 eq) |

| Solvent | DMF (10 vol) |

| Time | 6 h at 25°C |

| Workup | EtOAc extraction, Na₂SO₄ drying |

| Purification | Preparative HPLC (C18 column) |

| Yield | 72% |

Side Reactions :

Reaction Optimization Data

Physicochemical Characterization

Table 2: Key Properties of 4-Chloro-N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide

Industrial-Scale Considerations

Emerging Methodologies

Microwave-Assisted Reductive Amination ( Scheme 1):

- Time reduction : 4 h vs. 24 h conventional

- Yield improvement : 82% vs. 68%

- Conditions :

- Microwave reactor: 140°C, 300 W

- Reductant: Sodium triacetoxyborohydride

- Solvent: Toluene/acetic acid (4:1)

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties.

Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Piperidine and Benzamide Moieties

The compound’s structural analogs vary in substituents on the benzamide and piperidine rings, leading to distinct physicochemical and pharmacological properties:

Crystallographic and Conformational Analysis

- Piperidine Conformation : The piperidine ring in analogs adopts a chair conformation (e.g., puckering parameters: $ q2 = 0.0280 \, \text{Å}, \phi2 = 114.04^\circ $ in 4-methyl derivative ). The dimethylsulfamoyl group in the target compound may slightly distort the chair due to steric effects.

- Hydrogen Bonding : In 4-chloro analogs, water molecules mediate O-H⋯O and N-H⋯O interactions, forming 2D sheets . The sulfamoyl group in the target compound could participate in additional N-H⋯O or S=O⋯H-N interactions, altering crystal packing.

- Dihedral Angles : Substituents influence dihedral angles between aromatic rings. For example, 4-chloro analogs exhibit a 53.9° angle between benzamide and piperidine-attached benzene rings , while methyl substituents increase steric hindrance, leading to larger angles (~89.1°) .

Pharmacological Implications

- Antiviral Activity : Piperidine benzamides like N-allyl-N-(piperidin-4-yl)benzamide derivatives act as CCR5 antagonists , hinting at possible antiviral utility.

- Metabolic Stability : The dimethylsulfamoyl group may reduce first-pass metabolism compared to ester or amide-linked substituents .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Table 2: Crystallographic Data

Biological Activity

4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a synthetic compound belonging to the benzamide class, characterized by a unique molecular structure that includes a piperidine ring and a dimethylsulfamoyl group. This compound has attracted interest in medicinal chemistry due to its potential biological activities, particularly its interactions with specific receptors and enzymes.

Chemical Structure and Properties

- Molecular Formula : C15H20ClN3O2S

- CAS Number : 2034330-62-4

- Key Functional Groups :

- Chloro group at the para position of the benzene ring

- Dimethylsulfamoyl group attached to a piperidine derivative

The presence of these groups enhances the compound's pharmacological properties, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylsulfamoyl group significantly increases its binding affinity, which is crucial for its potential therapeutic effects.

Target Interactions

- Enzyme Inhibition :

-

Receptor Binding :

- The structural characteristics allow for selective binding to specific receptors, potentially influencing various signaling pathways involved in neurological functions.

Pharmacological Applications

Research indicates that this compound may have applications in treating conditions such as Alzheimer's disease due to its AChE inhibitory activity. The enhancement of cholinergic signaling could provide symptomatic relief in cognitive decline associated with neurodegenerative disorders.

Study on Acetylcholinesterase Inhibition

A comparative study evaluated the AChE inhibitory activity of several compounds, including this compound. The findings revealed:

| Compound | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| This compound | TBD | Competitive |

| Physostigmine | 0.013 ± 0.002 | Reversible |

| Other Compounds | Various | Various |

These results indicate that while the exact IC50 value for the compound is still to be determined (TBD), it shows promise as a competitive inhibitor of AChE, warranting further investigation into its efficacy and safety profile.

Synthetic Route

The synthesis of this compound typically involves several key steps:

-

Formation of Piperidine Intermediate :

- Reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base (e.g., triethylamine).

-

Introduction of Dimethylsulfamoyl Group :

- The piperidine intermediate is reacted with dimethylsulfamoyl chloride.

-

Coupling with Benzamide :

- Final coupling with benzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Comparison with Similar Compounds

The uniqueness of this compound lies in the combination of both chloro and dimethylsulfamoyl groups, which significantly enhance its reactivity and selectivity compared to structurally similar compounds:

| Compound | Key Differences |

|---|---|

| 4-chloro-N-(piperidin-4-ylmethyl)benzamide | Lacks dimethylsulfamoyl group |

| N-(1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide | Lacks chloro group |

This structural diversity contributes to varied pharmacological profiles and potential applications.

Q & A

Basic: What experimental protocols are recommended for synthesizing 4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling reactions between substituted piperidine intermediates and benzamide derivatives. Key steps include:

- Reagent Selection : Use 4-aminomethylpiperidine as a starting material, followed by sulfamoylation with dimethylsulfamoyl chloride. Ethyl methyl ketone and triethylamine are effective solvents and bases for facilitating the reaction .

- Optimization : Reaction yields (e.g., 82% in related compounds) are maximized by controlling temperature (20–25°C), stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride), and purification via recrystallization in ethyl methyl ketone .

- Validation : Confirm purity using HPLC (high-performance liquid chromatography) and characterize intermediates via H/C NMR spectroscopy .

Basic: How is the molecular and crystal structure of this compound validated in academic research?

Methodological Answer:

Structural validation relies on:

- X-Ray Diffraction (XRD) : Single-crystal XRD reveals lattice parameters (e.g., monoclinic space group, Å, Å, Å) and confirms chair conformations of the piperidine ring .

- Spectroscopy : H NMR identifies proton environments (e.g., piperidinyl CH groups at δ 2.4–3.2 ppm), while IR confirms functional groups like sulfonamide (S=O stretching at 1150–1300 cm) .

- Thermal Analysis : Thermogravimetric analysis (TGA) assesses stability, with decomposition temperatures >200°C indicating robustness .

Advanced: What crystallographic refinement strategies are employed using SHELX software for this compound?

Methodological Answer:

SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures:

- Data Handling : Process diffraction data (e.g., 4985 independent reflections) with SADABS for absorption correction. Use full-matrix least-squares refinement to minimize values () .

- Hydrogen Placement : Locate H atoms via difference Fourier maps or geometrically (riding model). Refine isotropic displacement parameters () with constraints for C–H (0.93–0.98 Å) and N–H (0.86 Å) bonds .

- Validation : Check for residual electron density () and verify geometric parameters against similar piperidine derivatives .

Advanced: How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

Methodological Answer:

The crystal packing is governed by intermolecular interactions:

- Hydrogen Bonds : Water molecules mediate O–H⋯O (2.8–3.0 Å) and N–H⋯O (2.9 Å) bonds, forming chains along the -axis. These connect via C–H⋯O interactions to create 2D layers parallel to the (101) plane .

- Piperidine Conformation : The chair conformation of the piperidine ring (puckering parameters Å, ) positions substituents to maximize van der Waals contacts (3.5–4.0 Å) .

- Thermodynamic Stability : Lattice energy calculations (e.g., using PIXEL) quantify contributions from H-bonding (60–70 kJ/mol) and dispersion forces .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Safety measures include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in sealed containers at 2–8°C under inert gas (N) to prevent degradation.

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced: How are discrepancies in crystallographic data (e.g., bond lengths/angles) analyzed and resolved?

Methodological Answer:

Addressing data contradictions involves:

- Error Analysis : Calculate standard uncertainties (SUs) via the covariance matrix. For example, C–C bond lengths in benzene rings (1.38 ± 0.02 Å) must align with literature values (1.39 Å) .

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions (e.g., 0.05–0.15) in cases of pseudo-merohedral twinning .

- Cross-Validation : Compare results with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers in torsion angles (>5° deviation) .

Advanced: What methodologies are used to correlate experimental structural data with computational models?

Methodological Answer:

Bridging experimental and computational data involves:

- Docking Studies : Use AutoDock Vina to predict binding poses of the benzamide moiety in enzyme active sites (e.g., acetylcholinesterase). Validate with RMSD values (<2.0 Å) .

- DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level to compare theoretical vs. experimental bond angles (e.g., C–N–C: 112° calc. vs. 110° expt.) .

- Electron Density Maps : Overlap Hirshfeld surfaces (CrystalExplorer) with XRD-derived densities to visualize interaction hotspots (e.g., H-bond donors/acceptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.